4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1060815-92-0
VCID: VC2856668
InChI: InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
SMILES: CC1=NC2=C(C(=CN2)I)C(=N1)Cl
Molecular Formula: C7H5ClIN3
Molecular Weight: 293.49 g/mol

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 1060815-92-0

Cat. No.: VC2856668

Molecular Formula: C7H5ClIN3

Molecular Weight: 293.49 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine - 1060815-92-0

Specification

CAS No. 1060815-92-0
Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
IUPAC Name 4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Standard InChI Key PLKRSMDMXVKCAM-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=CN2)I)C(=N1)Cl
Canonical SMILES CC1=NC2=C(C(=CN2)I)C(=N1)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a bicyclic structure with a pyrrole ring fused to a pyrimidine ring. The compound is characterized by the following identifiers and structural features:

  • CAS Registry Number: 1060815-92-0

  • Molecular Formula: C7H5ClIN3

  • Molecular Weight: 293.49 g/mol

  • Synonyms: 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-2-methyl-

The compound contains two key halogen atoms—chlorine at the 4-position and iodine at the 5-position—as well as a methyl group at the 2-position. The presence of these substituents creates a highly functionalized scaffold that serves as an excellent platform for further chemical modifications. The pyrrolo[2,3-d]pyrimidine core itself is a privileged structure in medicinal chemistry, often found in compounds with biological activity.

Structural Comparison with Related Compounds

The structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine differs from its unmethylated counterpart, 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine (CAS: 123148-78-7), by the addition of a methyl group at the 2-position. This seemingly minor structural change significantly alters the compound's chemical properties, reactivity, and potential applications in pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine are crucial for understanding its behavior in various chemical reactions and formulations. Based on available data, the compound exhibits the following properties:

PropertyValueNotes
Physical StateSolidTypically crystalline
Density2.117±0.06 g/cm³Predicted value
pKa10.04±0.50Predicted value
SolubilityLimited solubility in water; Soluble in organic solventsBased on similar compounds
StabilityRequires storage under inert gasStorage at 2-8°C recommended

The halogen substituents (chlorine and iodine) significantly influence the compound's reactivity. The iodine atom at the 5-position is particularly reactive toward substitution reactions, making it a valuable handle for further functionalization. The chlorine atom at the 4-position can also participate in various coupling reactions, especially palladium-catalyzed cross-couplings.

SupplierProduct NumberQuantityPrice (USD)PurityUpdate Date
TRCC382710100mg$130Not specified2021/12/16
TRCC38271050mg$90Not specified2021/12/16
Matrix Scientific091201250mg$37895+%2021/12/16
Matrix Scientific0912011g$80795+%2021/12/16
AK ScientificX8789250mg$176Not specified2021/12/16

The relatively high prices reflect the compound's specialized nature and the synthetic complexity involved in its preparation.

Comparative Analysis with Related Pyrrolo[2,3-d]pyrimidine Derivatives

Understanding 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in the context of related compounds can provide valuable insights into its chemical behavior and potential applications.

Structural Relationships

The pyrrolo[2,3-d]pyrimidine scaffold represents an important class of heterocyclic compounds with diverse applications. Several related compounds have been described in the literature:

  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine (CAS: 123148-78-7): Differs from the title compound by the absence of the 2-methyl group .

  • tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS: 1202864-54-7): Contains a bromine instead of iodine at the 5-position and features a protected nitrogen at the 7-position.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The non-iodinated, non-methylated core structure that serves as a starting material for many functionalized derivatives .

The structural variations among these compounds result in different physical properties, chemical reactivities, and potential applications.

Comparative Properties

CompoundMolecular Weight (g/mol)Density (g/cm³)Key Differentiating Features
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine293.492.117±0.06Contains 2-methyl substituent
4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine279.472.47±0.1Lacks methyl group; higher density

The density difference between these two compounds (approximately 15% higher for the non-methylated analog) highlights how subtle structural changes can significantly impact physical properties.

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